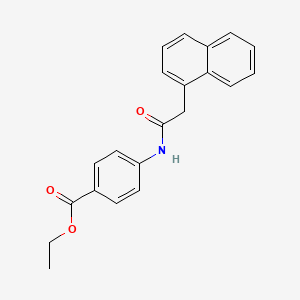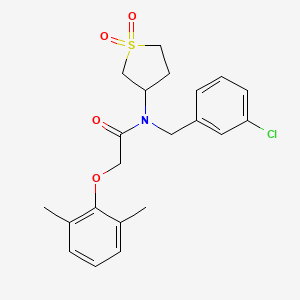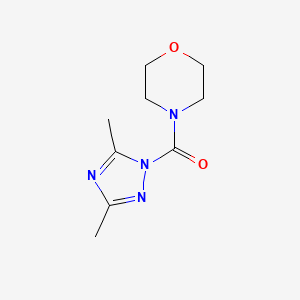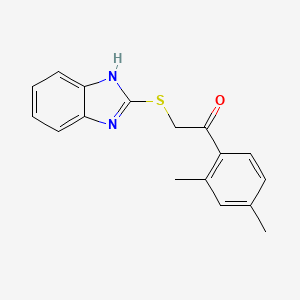
Ethyl 4-(2-naphthylacetylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-naphthylacetylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the esterification process, which involves the reaction of an acid with an alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-naphthylacetylamino)benzoate typically involves the esterification of 4-(2-naphthylacetylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis. This method allows for the optimization of reaction time and sequences, resulting in high conversion and selectivity. Continuous-flow systems are advantageous for large-scale production as they offer better control over reaction conditions and reduce the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-naphthylacetylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-(2-naphthylacetylamino)benzoic acid and ethanol.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to the corresponding alcohol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 4-(2-naphthylacetylamino)benzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-naphthylacetylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-naphthylacetylamino)benzoate involves its interaction with specific molecular targets. In the case of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
Comparación Con Compuestos Similares
Ethyl 4-(2-naphthylacetylamino)benzoate can be compared with other similar compounds such as benzocaine, tetracaine, and pramocaine. These compounds also belong to the ester class and are used as local anesthetics. this compound is unique due to its specific molecular structure, which may confer different pharmacological properties and potency.
List of Similar Compounds
- Benzocaine
- Tetracaine
- Pramocaine
- Procaine
- Butamben
This compound stands out due to its unique naphthylacetylamino group, which may offer distinct advantages in terms of efficacy and safety in its applications.
Propiedades
Fórmula molecular |
C21H19NO3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
ethyl 4-[(2-naphthalen-1-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C21H19NO3/c1-2-25-21(24)16-10-12-18(13-11-16)22-20(23)14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,2,14H2,1H3,(H,22,23) |
Clave InChI |
OXPITJDYUFCZRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyc lohexane]-9-yl)-4-methoxybenzene](/img/structure/B15098018.png)
![ethyl 2-({[2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15098025.png)

![(5Z)-2-(2-methylphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098041.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide](/img/structure/B15098048.png)



![3-[(4-Bromophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B15098075.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide](/img/structure/B15098080.png)
![N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15098083.png)


